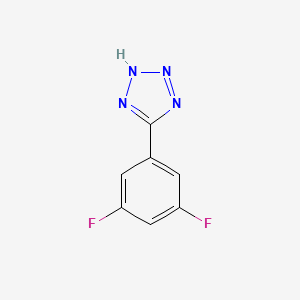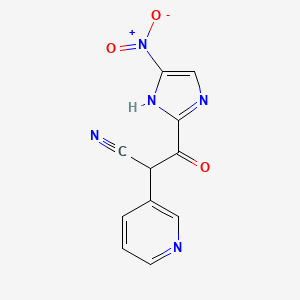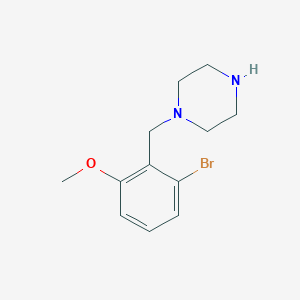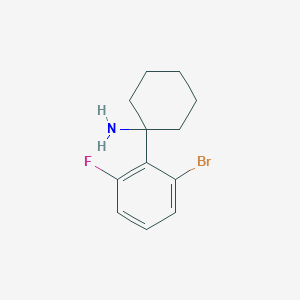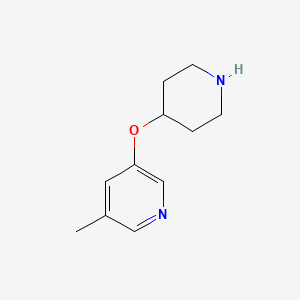![molecular formula C11H18O B13585946 6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)
6,9-Dimethylspiro[4.4]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dimethylspiro[44]nonan-1-one is an organic compound with the molecular formula C11H18O It is characterized by a spiro structure, where two rings are connected through a single atom, creating a unique three-dimensional shape
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethylspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a ketone with a suitable alkylating agent in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethylspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6,9-Dimethylspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 6,9-Dimethylspiro[4.4]nonan-1-one exerts its effects depends on its specific application. In chemical reactions, the spiro structure may influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through various pathways.
Comparison with Similar Compounds
6,9-Dimethylspiro[4.4]nonan-1-one can be compared with other spiro compounds, such as:
Spiro[4.5]decane-1-one: Similar in structure but with different ring sizes.
Spiro[4.4]nonane-1-one: Lacks the methyl groups, leading to different chemical properties.
6,9-Dimethylspiro[5.4]decane-1-one: Has an additional carbon in one of the rings, altering its reactivity.
The uniqueness of 6,9-Dimethylspiro[4
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1,4-dimethylspiro[4.4]nonan-9-one |
InChI |
InChI=1S/C11H18O/c1-8-5-6-9(2)11(8)7-3-4-10(11)12/h8-9H,3-7H2,1-2H3 |
InChI Key |
ZCCUYXSKTOLUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C12CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



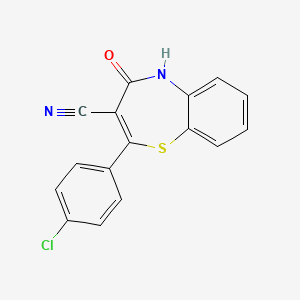
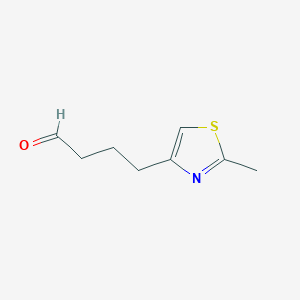

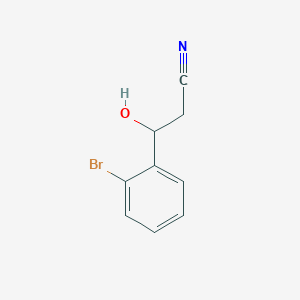
![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)

